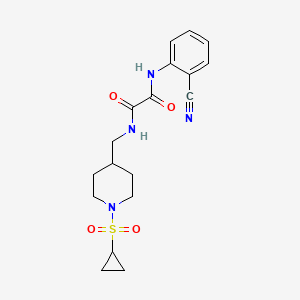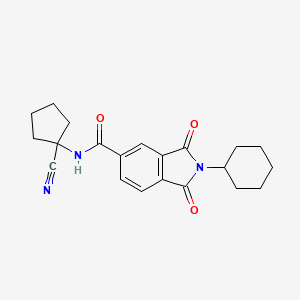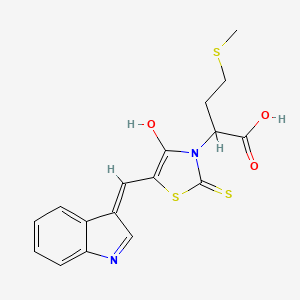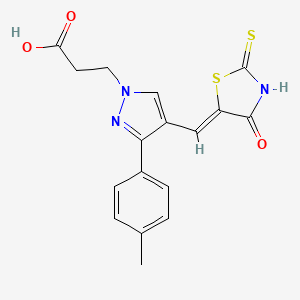
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide: is a compound that has attracted attention in recent years due to its potential applications in various scientific fields. It is known for its complex structure, which combines several functional groups that confer unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves several key steps:
Starting with the synthesis of 1-methyl-1H-pyrrole, which can be achieved via the condensation of 2-methylpyrrole with suitable aldehydes under acidic conditions.
The formation of the 1,2,4-oxadiazole ring is usually achieved through cyclization reactions involving hydrazides and nitriles in the presence of dehydrating agents such as phosphorus oxychloride.
The acylation of the pyrrole ring and subsequent attachment of the pyridin-3-yl group can be accomplished via Friedel-Crafts acylation followed by substitution reactions.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes careful control of reaction temperatures, use of high-purity reagents, and implementation of purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions primarily at the pyrrole ring, forming various oxides.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amino derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Various halides and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products:
Oxides and Hydroxides: Resulting from oxidation.
Amino Derivatives: From reduction reactions.
Substituted Derivatives: From various substitution reactions, introducing groups like halogens, alkyls, and nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Utilized as a precursor for the synthesis of more complex heterocyclic compounds.
Studied for its reactivity and as a model compound in organic synthesis research.
Biology:
Investigated for its potential as a bioactive molecule with applications in drug discovery.
Used in studies exploring interactions with biological macromolecules such as enzymes and DNA.
Medicine:
Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Functions as a lead compound in the development of new pharmaceuticals.
Industry:
Applied in the synthesis of specialty chemicals and materials with specific functionalities.
Investigated for its use in the production of advanced polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
1-(1-methyl-1H-pyrrol-2-yl)-2-(pyridin-3-yl)ethanone
N-(pyridin-3-yl)-2-(1-methyl-1H-pyrrol-2-yl)acetamide
3-(pyridin-3-yl)-1,2,4-oxadiazole
1-methyl-3-(1,2,4-oxadiazol-5-yl)pyrrole
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-20-7-3-5-12(20)15-18-14(22-19-15)10-17-13(21)8-11-4-2-6-16-9-11/h2-7,9H,8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXYWBQNLHOELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B2501761.png)
![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)






![1-(benzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2501775.png)
![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)


